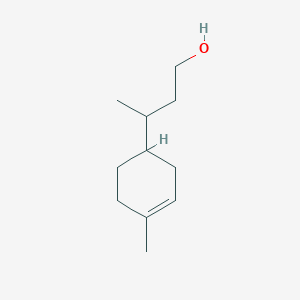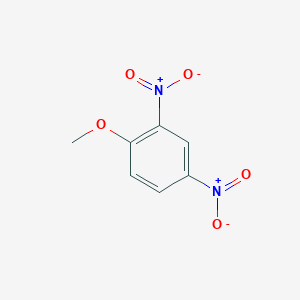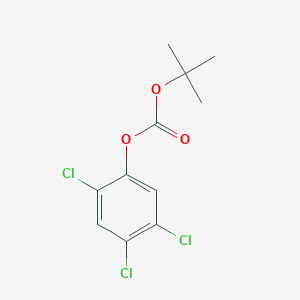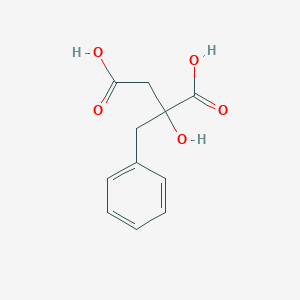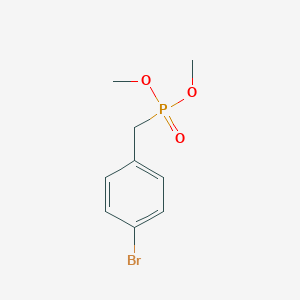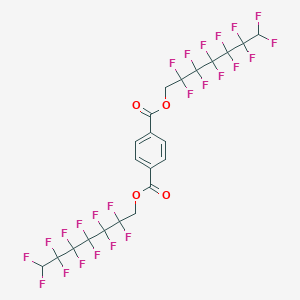
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester, also known as TPAF, is an organic compound that belongs to the family of fluorochemicals. It is used as a surfactant and a wetting agent in various industries such as textiles, paper, and plastics. TPAF has been extensively researched for its unique properties, and it has shown promising results in various scientific applications.
Mecanismo De Acción
The mechanism of action of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is not fully understood, but it is believed to be related to its unique chemical structure. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has a long fluorinated chain that makes it highly hydrophobic, which allows it to interact with hydrophobic surfaces such as cell membranes. This interaction can lead to changes in the physical properties of the membrane, which can affect various cellular processes.
Efectos Bioquímicos Y Fisiológicos
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been shown to have various biochemical and physiological effects. It has been shown to affect the morphology and function of cells, including changes in cell viability, proliferation, and migration. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has also been shown to affect the expression of various genes, including those involved in inflammation and oxidative stress. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been shown to have an effect on the immune system, where it can modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has several advantages for lab experiments, including its unique chemical properties, which make it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester. One potential area of research is the use of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester as a drug delivery agent in the field of biomedicine. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester could be studied for its potential use as a biomaterial in tissue engineering and regenerative medicine. Further research could also be done to better understand the mechanism of action of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester and its effects on various cellular processes.
Métodos De Síntesis
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is synthesized by the reaction of terephthalic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure, and the product is purified by various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been extensively studied for its unique properties and has shown promising results in various scientific applications. It is used as a surfactant and a wetting agent in various industries such as textiles, paper, and plastics. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has also been used as a dispersant in the preparation of nanoparticles and as a lubricant in the production of polymeric materials. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been studied for its potential use in the field of biomedicine, where it has shown promising results as a drug delivery agent and in the preparation of biomaterials.
Propiedades
Número CAS |
18770-70-2 |
|---|---|
Nombre del producto |
Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
Fórmula molecular |
C22H10F24O4 |
Peso molecular |
794.3 g/mol |
Nombre IUPAC |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H10F24O4/c23-11(24)15(31,32)19(39,40)21(43,44)17(35,36)13(27,28)5-49-9(47)7-1-2-8(4-3-7)10(48)50-6-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)12(25)26/h1-4,11-12H,5-6H2 |
Clave InChI |
VHFSXFUPUAKWBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
Terephthalic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



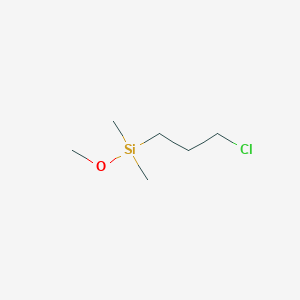
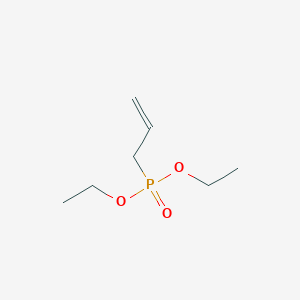
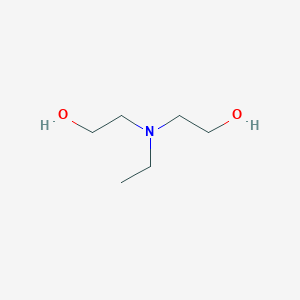
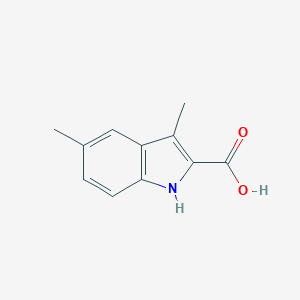
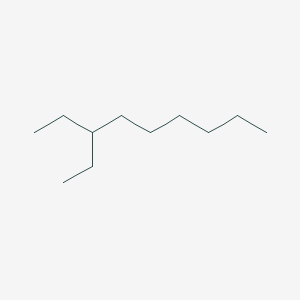
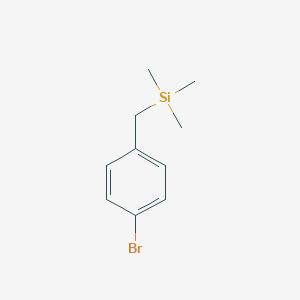
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
